molecular formula C12H9ClINO2 B1601139 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester CAS No. 206257-60-5

4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester

Cat. No. B1601139
M. Wt: 361.56 g/mol
InChI Key: PJJMPIMYGDXLRF-UHFFFAOYSA-N
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Description

The compound “4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester” is a derivative of quinoline, a type of heterocyclic compound. It contains a quinoline core structure, which is a bicyclic molecule with a benzene ring fused to a pyridine ring . This compound has a chlorine atom at the 4th position, an iodine atom at the 6th position, and a carboxylic acid ethyl ester group at the 3rd position of the quinoline structure .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester” is characterized by the presence of a quinoline core, with a chlorine atom, an iodine atom, and a carboxylic acid ethyl ester group attached at specific positions . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry, but specific details are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters

    • Scientific Field : Organic Chemistry
    • Application Summary : This research describes a convenient synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters via a domino process .
    • Methods of Application : The synthesis employs arylmethyl azides as the precursor which undergoes an acid-promoted rearrangement to give an N-aryl iminium ion .
    • Results or Outcomes : The paper does not provide specific results or outcomes for this process .
  • Suzuki–Miyaura Coupling

    • Scientific Field : Organic Chemistry
    • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Methods of Application : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
    • Results or Outcomes : The paper does not provide specific results or outcomes for this process .
  • Synthesis of Biologically and Pharmaceutically Active Compounds

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This research involves the synthesis of biologically and pharmaceutically active compounds .
    • Methods of Application : The methods of application are not specified in the available information .
    • Results or Outcomes : The paper does not provide specific results or outcomes for this process .
  • Synthesis of 1-Substituted Quinolones

    • Scientific Field : Organic Chemistry
    • Application Summary : This research describes a method for the synthesis of 1-substituted quinolones .
    • Methods of Application : The synthesis involves the coupling between aniline and a quinolone ring .
    • Results or Outcomes : The paper does not provide specific results or outcomes for this process .
  • 4-Chloro-3-iodo-quinoline-6-carboxylic acid methyl ester

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of various organic compounds .
    • Methods of Application : The methods of application are not specified in the available information .
    • Results or Outcomes : The paper does not provide specific results or outcomes for this process .
  • Selection of boron reagents for Suzuki–Miyaura coupling

    • Scientific Field : Organic Chemistry
    • Application Summary : This research involves the selection of boron reagents for Suzuki–Miyaura coupling .
    • Methods of Application : The success of Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
    • Results or Outcomes : The paper does not provide specific results or outcomes for this process .

properties

IUPAC Name

ethyl 4-chloro-6-iodoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJMPIMYGDXLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476546
Record name ethyl 6-iodo-4-chloro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester

CAS RN

206257-60-5
Record name ethyl 6-iodo-4-chloro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (56 g, 0.16 mol) in phosphorus oxychloride (180 mL) was refluxed under N2 for 14 h. After cooling, the solvent was removed by rotary evaporator and then by the oil pump. Sat. sodium bicarbonate (200 mL) was slowly added. The solid was collected by filtration, washed with sat. sodium bicarbonate, water and dried to obtain 4-chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester (58 g, 98%) as a yellow solid.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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